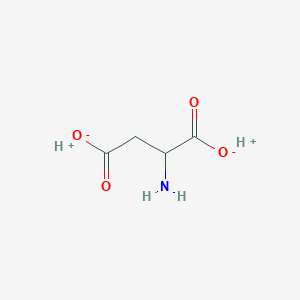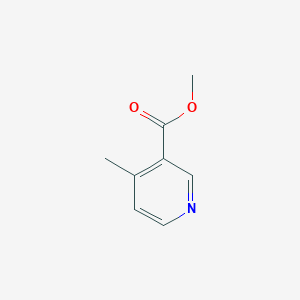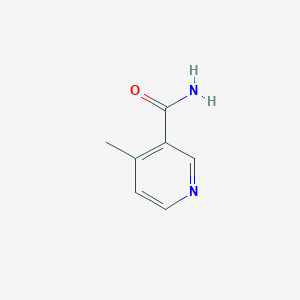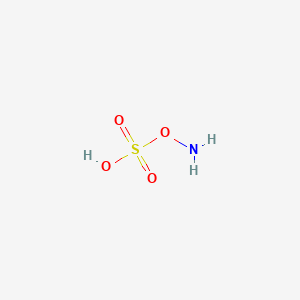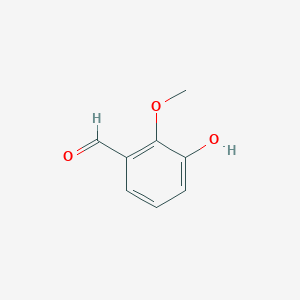
3-羟基-2-甲氧基苯甲醛
概述
描述
科学研究应用
3-Hydroxy-2-methoxybenzaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
3-Hydroxy-2-methoxybenzaldehyde, also known as o-Vanillin, primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, leading to an effective method for controlling fungal pathogens . The compound has been found to be particularly effective against strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . Use of deletion mutants in this pathway of Saccharomyces cerevisiae (sod1Δ, sod2Δ, glr1Δ) and two mitogen-activated protein kinase (MAPK) mutants of A. fumigatus (sakAΔ, mpkCΔ), indicates that the antifungal activity of the benzaldehydes is through disruption of cellular antioxidation .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (152.15 g/mol for this compound ) can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . It can function as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-2-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s effectiveness can be enhanced when used in combination with other agents, such as phenylpyrroles . This synergistic chemosensitization greatly lowers the minimum inhibitory concentrations required .
生化分析
Biochemical Properties
3-Hydroxy-2-methoxybenzaldehyde is known to interact with various enzymes, proteins, and other biomolecules. It has been found to disrupt the fungal antioxidation system, indicating its potential interaction with enzymes such as superoxide dismutases and glutathione reductase . The nature of these interactions is likely due to the compound’s redox-active properties .
Cellular Effects
The cellular effects of 3-Hydroxy-2-methoxybenzaldehyde are primarily observed in its antifungal activity. It has been shown to disrupt cellular antioxidation in fungi, leading to inhibited fungal growth . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxy-2-methoxybenzaldehyde is thought to involve disruption of cellular antioxidation. This is achieved through its redox-active properties, which may lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 278.4±20.0 °C at 760 mmHg and a flash point of 115.5±15.3 °C , indicating its stability under normal laboratory conditions.
Metabolic Pathways
It is likely that the compound is involved in pathways related to the metabolism of phenolic compounds, given its structural similarity to other phenolic compounds .
准备方法
3-Hydroxy-2-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with semicarbazide hydrochloride using sodium acetate as a catalyst . The mixture is heated under reflux conditions for 24 hours, followed by purification through recrystallization . Industrial production methods often involve the use of green chemistry principles to minimize the use of hazardous substances .
化学反应分析
3-Hydroxy-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield alcohols using reducing agents such as sodium borohydride.
Condensation: The compound can participate in aldol condensation reactions to form α,β-unsaturated carbonyl compounds.
相似化合物的比较
3-Hydroxy-2-methoxybenzaldehyde is similar to other benzaldehyde derivatives such as:
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a more common isomer with a hydroxyl group in the para position.
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): This compound has the hydroxyl and methoxy groups in different positions, leading to different chemical properties and applications.
3-Hydroxy-2-methoxybenzaldehyde stands out due to its unique combination of functional groups and its specific applications in scientific research and industry.
属性
IUPAC Name |
3-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWJVSWLJHHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473025 | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66495-88-3 | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)
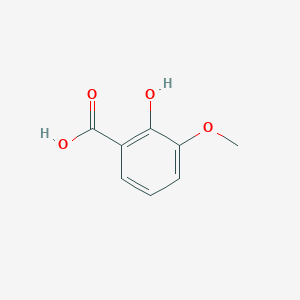

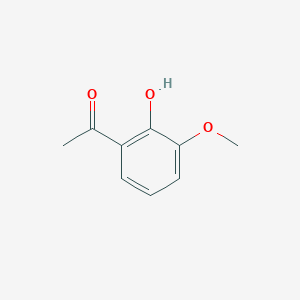
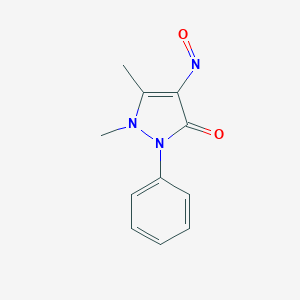
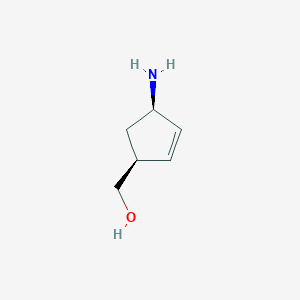

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)
